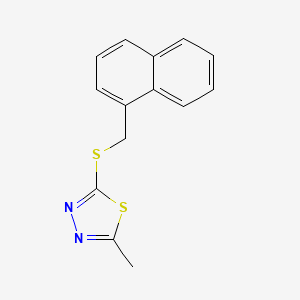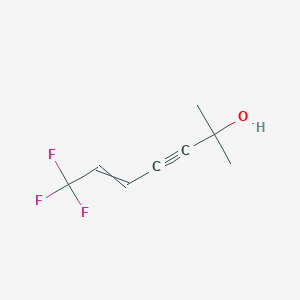
7,7,7-Trifluoro-2-methylhept-5-en-3-yn-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7,7-Trifluoro-2-methylhept-5-en-3-yn-2-ol is a chemical compound known for its unique structure and properties. It contains a trifluoromethyl group, an alkyne, and an alcohol functional group, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,7,7-Trifluoro-2-methylhept-5-en-3-yn-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a trifluoromethylated alkyne with a suitable alcohol under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
7,7,7-Trifluoro-2-methylhept-5-en-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The alkyne group can be reduced to alkenes or alkanes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
7,7,7-Trifluoro-2-methylhept-5-en-3-yn-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 7,7,7-Trifluoro-2-methylhept-5-en-3-yn-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s stability and reactivity, while the alkyne and alcohol groups allow for diverse chemical modifications. These interactions can lead to various biological and chemical effects, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
7,7,7-Trifluoro-2-methylhept-5-en-3-yn-2-one: Similar structure but with a ketone group instead of an alcohol.
7,7,7-Trifluoro-2-methylhept-5-en-3-yn-2-amine: Contains an amine group instead of an alcohol.
7,7,7-Trifluoro-2-methylhept-5-en-3-yn-2-thiol: Contains a thiol group instead of an alcohol.
Uniqueness
7,7,7-Trifluoro-2-methylhept-5-en-3-yn-2-ol is unique due to its combination of a trifluoromethyl group, an alkyne, and an alcohol. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
880256-63-3 |
|---|---|
Formule moléculaire |
C8H9F3O |
Poids moléculaire |
178.15 g/mol |
Nom IUPAC |
7,7,7-trifluoro-2-methylhept-5-en-3-yn-2-ol |
InChI |
InChI=1S/C8H9F3O/c1-7(2,12)5-3-4-6-8(9,10)11/h4,6,12H,1-2H3 |
Clé InChI |
LMDYZLIKOVADAP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#CC=CC(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


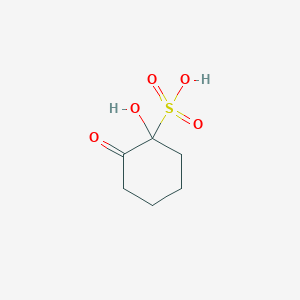
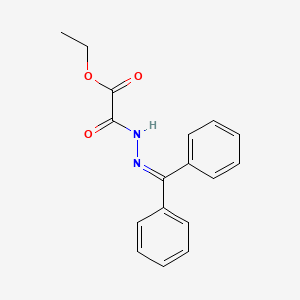
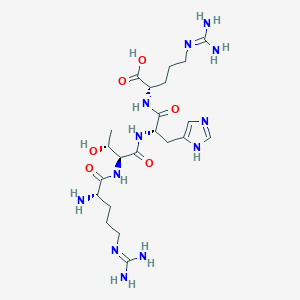

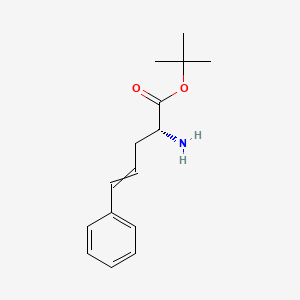
![2-Bromo-4-[(Z)-(3-bromo-4-methylphenyl)-NNO-azoxy]-1-methylbenzene](/img/structure/B14176308.png)
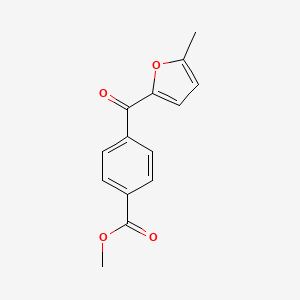
![2-{[(3-Chlorophenyl)carbamoyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B14176326.png)
![6-Butyl-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B14176336.png)
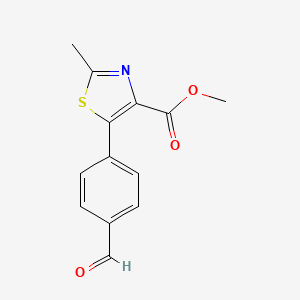
![3-(1-Methyl-1H-pyrazol-4-yl)-5-octyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14176355.png)


